Sulfoxaflor

Catalog No.
S544209
CAS No.
946578-00-3
M.F
C10H10F3N3OS
M. Wt
277.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfoxaflor

CAS Number

946578-00-3

Product Name

Sulfoxaflor

IUPAC Name

[methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ6-sulfanylidene]cyanamide

Molecular Formula

C10H10F3N3OS

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3

InChI Key

ZVQOOHYFBIDMTQ-UHFFFAOYSA-N

SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C

solubility

In water, 809 mg/L at 25 °C
Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C)

Synonyms

N-(methyloxido(1-(6-(trifluoromethyl)-3-pyridinyl)ethyl)gamma(4)-sulfanylidene) cyanamide, sulfoxaflor, sulfoxaflor A, sulfoxaflor B

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C

The exact mass of the compound Sulfoxaflor is 277.0497 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 809 mg/l at 25 °csolubility in heptane 0.242 mg/l. solubility (g/l) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfoxaflor is a systemic insecticide classified as a sulfoximine, primarily used to target sap-feeding insects. Its chemical structure features a pyridine ring and trifluoromethyl group, making it a potent neurotoxin that acts on the central nervous system of insects. The compound operates by binding to nicotinic acetylcholine receptors (nAChRs), leading to uncontrolled nerve impulses, muscle tremors, paralysis, and ultimately death in targeted pests . Sulfoxaflor is marketed under brand names such as Transform and Closer and has gained regulatory approval in various countries, although its use has been contentious due to concerns about its impact on non-target species, particularly pollinators like bees .

The primary reaction mechanism of sulfoxaflor involves its interaction with nAChRs. By mimicking acetylcholine, sulfoxaflor binds to these receptors, resulting in overstimulation of the nervous system. This action is distinct from other insecticides that also target nAChRs but bind differently or have varying effects on receptor desensitization . The compound's selectivity for insect receptors over mammalian ones contributes to its effectiveness as an insecticide while minimizing toxicity to non-target organisms .

The synthesis of sulfoxaflor involves several chemical steps starting from simple precursors. Typically, the process includes:

  • Formation of the sulfoximine structure: This is achieved through the reaction of suitable amines with sulfur dioxide derivatives.
  • Introduction of the pyridine ring: This step often involves cyclization reactions that incorporate the pyridine moiety into the sulfoximine framework.
  • Fluorination: The trifluoromethyl group is introduced using fluorinating agents to enhance the compound's insecticidal properties.

These synthetic pathways are designed to optimize yield and purity while ensuring that the final product retains its biological activity against target pests .

Sulfoxaflor is primarily used in agriculture as an insecticide against sap-feeding insects. Its applications include:

  • Crop Protection: Effective against pests like aphids, whiteflies, and leafhoppers.
  • Integrated Pest Management: As part of strategies to control pest populations while minimizing environmental impact.
  • Research: Used in studies assessing pesticide effects on non-target species and ecosystem health.

Despite its efficacy, concerns about its impact on pollinators have led to restrictions and regulatory scrutiny in various regions .

Recent studies have investigated the interactions between sulfoxaflor and other pesticides, particularly fungicides. For example, research indicates that when combined with certain fungicides, sulfoxaflor may exhibit synergistic effects that enhance toxicity to non-target species like bees . Furthermore, studies on sublethal effects have shown that exposure can impair reproductive success and foraging behavior in bumblebees, raising concerns about long-term ecological impacts .

Sulfoxaflor belongs to a class of chemicals known as sulfoximines. Similar compounds include:

  • Imidacloprid: A neonicotinoid known for its effectiveness against a wide range of pests but associated with significant toxicity to bees.
  • Thiamethoxam: Another neonicotinoid with similar mechanisms of action but has been banned in several regions due to environmental concerns.
  • Clothianidin: Similar to imidacloprid and thiamethoxam; it also targets nAChRs but has faced regulatory challenges due to its impact on pollinators.

Comparison Table

CompoundClassMechanism of ActionToxicity to Bees
SulfoxaflorSulfoximinenAChR agonistHigh
ImidaclopridNeonicotinoidnAChR agonistVery High
ThiamethoxamNeonicotinoidnAChR agonistVery High
ClothianidinNeonicotinoidnAChR agonistVery High

Sulfoxaflor functions as a competitive modulator of insect nicotinic acetylcholine receptors, binding to these receptors in place of acetylcholine and acting as an allosteric activator [1] [4]. The compound demonstrates high efficacy at insect nicotinic acetylcholine receptors, producing maximal currents that are significantly larger than those induced by acetylcholine or other nicotinic receptor agonists [2] [5]. Radioligand binding studies using tritiated sulfoxaflor have revealed that the compound interacts with a high-affinity binding site that has relatively low abundance in insect nervous tissue [4].

The binding mechanism of sulfoxaflor involves specific molecular interactions that differ substantially from those of neonicotinoids. Through radioligand displacement studies, researchers have demonstrated that sulfoxaflor displaces radiolabeled imidacloprid from green peach aphid nicotinic acetylcholine receptor membrane preparations with weak affinity compared to most neonicotinoids examined [2] [5]. This finding indicates that sulfoxaflor and neonicotinoids do not compete for identical binding sites, suggesting distinct molecular recognition patterns.

Electrophysiological studies have shown that sulfoxaflor binding causes uncontrolled nerve impulses resulting in muscle tremors followed by paralysis and death [1]. The compound's interaction with nicotinic acetylcholine receptors leads to sustained receptor activation, disrupting normal neurotransmission and ultimately causing insect mortality. The molecular basis for this sustained activation involves the compound's unique chemical structure, which allows for prolonged receptor occupancy and activation compared to the natural neurotransmitter acetylcholine.

Comparative Binding Affinity: Insect versus Mammalian Receptors

The selective toxicity of sulfoxaflor to insects over mammals is attributed to differential binding affinity between insect and mammalian nicotinic acetylcholine receptors [1] [6]. Sulfoxaflor binds much more strongly to insect neuron receptors than to mammalian neuron receptors, making this insecticide selectively more toxic to insects than mammals [1] [6]. This selectivity represents a critical safety feature that distinguishes sulfoxaflor from non-selective neurotoxins.

Comparative binding studies have revealed that the structural differences between insect and mammalian nicotinic acetylcholine receptors contribute to this selectivity. The insect receptors contain specific amino acid residues and structural conformations that facilitate high-affinity binding of sulfoxaflor, while mammalian receptors lack these features or possess alternative configurations that reduce binding affinity [7]. This molecular basis for selectivity has been confirmed through various experimental approaches, including receptor binding assays and electrophysiological measurements.

The reduced mammalian toxicity of sulfoxaflor compared to its insecticidal efficacy has been demonstrated in multiple studies examining both acute and chronic exposure scenarios. Laboratory studies have shown that sulfoxaflor exhibits minimal effects on mammalian nicotinic acetylcholine receptors at concentrations that are highly effective against insect receptors [6] [7]. This differential affinity profile supports the use of sulfoxaflor as a relatively safe insecticide option for agricultural applications where human and non-target mammalian exposure may occur.

Receptor TypeSulfoxaflor BindingImidacloprid BindingSelectivity Ratio
Insect nAChRHigh efficacyHigh affinity1:1 (both effective)
Mammalian nAChRMuch lower bindingLower binding>10:1 (insect selective)
Selectivity IndexHighly selective for insectsSelective for insectsComparable selectivity

Structure-Activity Relationships of Sulfoximines

The structure-activity relationships of sulfoximines, exemplified by sulfoxaflor, reveal distinct patterns that differ from those observed with neonicotinoids [2] [8]. Systematic structure-activity relationship studies have demonstrated that the nature of the sulfoximine nitrogen substituent significantly affects insecticidal activity [8]. The nitrile group present in sulfoxaflor represents an optimal substituent, though various heterocyclic replacements have been shown to maintain or enhance activity.

During the development of sulfoxaflor, extensive exploration of the sulfoximine functional group revealed that substitutions at the nitrogen position could accommodate larger functional groups than initially anticipated [8]. Novel series of nitrogen-heterocyclic sulfoximines demonstrated good levels of efficacy, with nitrogen-thiazolyl sulfoximines exhibiting the greatest activity, achieving median lethal concentration values as low as 1 parts per million against green peach aphid [8].

Structure-activity relationship studies of substituents flanking the sulfoximine moiety have shown that modifications to the methylene linker can accommodate both mono- and disubstitution with alkyl groups of varying sizes [9] [10]. However, against green peach aphids, a decrease in activity was observed with substituents larger than ethyl groups, and larger cycloalkyl groups showed reduced potency [9]. At the terminal tail position, there appears to be narrow steric tolerance, with linear groups or small rings showing greater activity against green peach aphids than bulkier substituents [9].

Quantitative structure-activity relationship analysis has revealed significant correlations between insecticidal activity and molecular descriptors such as molecular volume and molar refractivity [9]. These relationships provide predictive models that help explain the observed activity patterns with various substituents and guide the design of new sulfoximine derivatives with enhanced efficacy.

Structural PositionOptimal FeaturesActivity ImpactTolerance Range
Sulfoximine nitrogenNitrile or N-thiazolylHigh activityHeterocycles tolerated
Methylene linkerUnsubstituted or ethylModerate sensitivityAlkyl groups ≤ ethyl
Terminal tailLinear chainsHigh sensitivitySmall rings acceptable
Pyridine ringTrifluoromethyl at 6-positionEssentialNo substitution tolerance

Comparative Mechanisms with Neonicotinoids

While sulfoxaflor and neonicotinoids both target insect nicotinic acetylcholine receptors, their mechanisms of action exhibit important differences that contribute to sulfoxaflor's unique properties [11] [12] [13]. Comparative studies have shown that sulfoxaflor acts on the insect nicotinic acetylcholine receptor in a distinct manner relative to neonicotinoids, despite both classes functioning as receptor agonists [12] [14].

The binding characteristics of sulfoxaflor differ significantly from those of neonicotinoids in several key aspects. Sulfoxaflor was previously found to interact weakly with the binding site for the neonicotinoid imidacloprid, suggesting that these compounds recognize different molecular features of the receptor [4]. This differential binding pattern has been confirmed through competition studies, where imidacloprid-like neonicotinoids displace radiolabeled sulfoxaflor at picomolar concentrations [11].

Metabolic differences between sulfoxaflor and neonicotinoids represent another important distinction in their mechanisms of action. Sulfoxaflor is not metabolized by the same cytochrome P450 enzymes, such as the CYP6G1 monooxygenase, that mediate neonicotinoid metabolism and resistance in insects [13]. This difference in metabolic pathways contributes to the lack of cross-resistance between sulfoxaflor and neonicotinoids, even in insect populations that have developed high levels of neonicotinoid resistance.

Electrophysiological comparisons have revealed that sulfoxaflor produces different patterns of neural activity compared to neonicotinoids. While both classes cause sustained receptor activation, the temporal dynamics and intensity of activation differ between sulfoxaflor and compounds like imidacloprid [13]. These differences in neural effects translate to distinct behavioral and physiological responses in exposed insects, with sulfoxaflor showing reduced sublethal effects compared to neonicotinoids despite similar lethal endpoints [13].

Molecular Basis for Efficacy Against Resistant Insect Populations

The efficacy of sulfoxaflor against neonicotinoid-resistant insect populations stems from its unique binding mechanism and metabolic profile [12] [15] [16]. Molecular modeling studies have provided insights into how sulfoxaflor maintains activity against insects carrying target-site resistance mutations that confer high levels of neonicotinoid resistance [12].

The R81T mutation in the beta-1 subunit of the nicotinic acetylcholine receptor represents a major target-site resistance mechanism that significantly reduces the efficacy of neonicotinoids [17] [16]. This mutation, first identified in southern France, can confer resistance ratios of 22.1 to 63.5-fold for imidacloprid and similar levels for other neonicotinoids [17] [16]. However, sulfoxaflor shows much reduced susceptibility to this resistance mechanism, with resistance ratios typically below 10-fold [17] [16].

Molecular modeling studies using homology models of green peach aphid nicotinic acetylcholine receptors have explained the differential impact of the R81T mutation on sulfoxaflor versus neonicotinoids [12]. The R81T mutation is predicted to have much less effect on binding of sulfoxaflor's stereoisomers than that of neonicotinoids [12]. Changes in whole-molecule electrostatic energy components can potentially explain the effects of this target-site mutation on the pattern of reduced efficacy for neonicotinoids while providing a basis for the reduced effect of this mutation on sulfoxaflor [12].

Metabolic resistance mechanisms also show differential impacts on sulfoxaflor compared to neonicotinoids. While neonicotinoid resistance often involves upregulation of CYP6G1 and related cytochrome P450 enzymes, sulfoxaflor resistance involves different metabolic pathways [18]. Studies in brown planthopper have identified CYP6ER1 as playing an important role in sulfoxaflor resistance, representing a distinct metabolic mechanism from those involved in neonicotinoid resistance [18].

The molecular basis for sulfoxaflor's continued efficacy against resistant populations extends beyond target-site and metabolic mechanisms to include its unique stereochemistry. Unlike neonicotinoids, sulfoxaflor exists as four stereoisomers, and molecular modeling suggests that all four stereoisomers contribute to the insecticidal activity [12]. This multiple-isomer contribution may provide a buffer against resistance development by requiring insects to develop resistance mechanisms effective against all stereoisomeric forms.

Resistance MechanismNeonicotinoid ImpactSulfoxaflor ImpactMolecular Basis
R81T target-site mutation20-65 fold resistance<10 fold resistanceReduced electrostatic binding disruption
CYP6G1 metabolic resistanceHigh impactMinimal impactAlternative metabolic pathway
CYP6ER1 upregulationMinimal impactModerate impactSulfoxaflor-specific detoxification
Esterase-mediated resistanceVariable impactLimited impactDifferent substrate specificity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White solid
White powder (99.7% purity); off-white powder (95.6% purity)

XLogP3

2.2

Exact Mass

277.0497

Boiling Point

167.7 °C (decomp) (99.7% purity)

LogP

log Kow = 0.802

Odor

Sharp

Appearance

Solid powder

Melting Point

112 °C (99.7% purity)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Sulfoxaflor is a white solid. It is moderately soluble in water. USE: Sulfoxaflor is an insecticide that is applied to crops by aerial or ground spraying. EXPOSURE: Workers that use or produce sulfoxaflor may inhale particles or have direct skin contact. The general population is not likely to be exposed to sulfoxaflor because it is sprayed on crops in the field. If sulfoxaflor is released to soil or water, it will not bind to soil particles or suspended particles. It will move through soil. It will not move from soil and water surfaces to the air. It will be rapidly broken down by microorganisms. It is not expected to build up in the tissue of aquatic organisms. Sulfoxaflor released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. RISK: The potential for sulfoxaflor to produce toxic effects in humans has not been studied. Nervous system effects (tremors, muscle twitches, convulsions, impaired ability to walk) occurred in laboratory animals exposed once to very high doses of sulfoxaflor. Death occurred in some animals. Liver toxicity has been observed in laboratory animals fed low-to-moderate doses of sulfoxaflor for weeks, months, or years. Sulfoxaflor is not a skin or eye irritant in laboratory animals.No adverse effects have been observed in laboratory animals following inhalation or skin exposure. Skeletal malformations and death due to respiratory failure were observed in offspring of laboratory rats exposed to moderate-to-high doses of sulfoxaflor during pregnancy. Infertility, abortion, and birth defects were not observed following exposure to low doses during pregnancy. Liver and male genital tumors have been observed in laboratory animals following lifetime exposure to high doses of sulfoxaflor in feed. The European Chemicals Agency concluded that these tumors are not expected to occur in humans based on different mechanisms of toxicity between laboratory animals and humans. The U.S. EPA pesticide registration program determined that there is some evidence that sulfoxaflor could cause cancer based on tumor formation in laboratory rats. The European Chemicals Agency (ECHA) concluded that sulfoxaflor should not be classified as a carcinogen The potential for sulfoxaflor to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

This report effectively applies a mode of action sequence... to explain the non-significantly elevated incidence of preputial gland carcinomas in the rat combined study. The sequence proposed is: (1) increased dopamine release from the hypothalamus, causing (2) reduced prolactin secretion from the pituitary, in turn causing (3) reduced stimulation of prolactin receptors on Leydig cells, which reduces LH receptor density in Leydig cells, causing (4) downregulation of LH receptor gene expression, causing (5) transient decrease in serum testosterone, leading to (6) increased serum LH levels, causing (7) increased serum testosterone via hypothalamic/pituitary/gonadal feedback loop, leading to (8) increased preputial gland carcinomas due to slightly increased higher circulating testosterone. Authors note that item (3) does not appear to relate to humans (which statement is consistent with published literature)...
Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans.

Vapor Pressure

1.9X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

946578-00-3

Wikipedia

Sulfoxaflor

Biological Half Life

Four beagle dogs/sex/group were dosed by gavage at 0, 1, 3, or 6 mg/kg/day for 1 year with Sulfoxaflor... An estimated terminal plasma half-life of sulfoxaflor was about 20 hours for either sex.
.../In/ F344/DuCrl rats...plasma samples were evaluated to find an elimination t1/2 of 8-9 hours.
Rats were administered sulfoxaflor, purity 95.6%... containing suitable specific activity of C14 ring-labeled sulfoxaflor, purity 97.6%, with over 2% XR-208 ketone byproduct. Groups were (1) a single low (5 mg/kg) gavage dose, (2) a single high (100 mg/kg) gavage dose, (3) daily low doses of 5 mg/kg unlabeled sulfoxaflor, followed on day 15 with 5 mg/kg labeled sulfoxaflor, or (4) a single iv dose of 5 mg/kg. ... Plasma elimination first phase t1/2 regardless of dose or route ranged from 4-6 hr, with second elimination phases of about 40 hr duration. Patterns were comparable based on RBC's except that second phase t1/2 ranged from about 50 to 75 hours. ...

Use Classification

Agrochemicals -> Insecticides

Analytic Laboratory Methods

Analytical Enforcement Methodology: Adequate enforcement methodology is available to enforce the tolerance expression. High performance liquid chromatographic (HPLC) methods with positive-ion electro spray (ESI) tandem mass spectrometry (LC/MS/MS) were developed for data collection and enforcement of sulfoxaflor residues and the two metabolites.

Interactions

Investigators made isolated phrenic nerve-hemidiaphragm preparations from newborn rats. System included a muscle strain gauge transducer, a stimulating electrode fixed to the phrenic nerve, and tissue preparation anchored in a vessel which allowed changing of test solutions on demand. It was postulated that sulfoxaflor would be an agonist toward the embryonic nicotinic acetylcholine receptor (nAChR). Initial tests confirmed muscle contraction and reduced twitch response to phrenic nerve stimulation at 100 uM ACh, with return to normal upon solution wash. Ten uM tubocurarine rapidly reduced muscle tension and twitch response. Sulfoxaflor caused muscle contraction similar to ACh: at 100 uM sulfoxaflor there was no evident change on nerve-stimulated muscle twitch, whereas at 1 mM sulfoxaflor the twitch response was reduced to about 34% of normal. Ten uM tubocurarine administered simultaneously with 1 mM sulfoxaflor blocked muscle contraction by about 50%. Pre-incubation with 10 uM tubocurarine essentially eliminated the muscle contraction by 1 mM sulfoxaflor. Prolonged exposure to 1 mM sulfoxaflor (7 min) led to sustained muscle contraction and reduction in twitch response, which was reversible on washing. Tests support the hypothesis that neonatal death could have arisen from diaphragm failure by impairing respiration.

Dates

Last modified: 08-15-2023
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